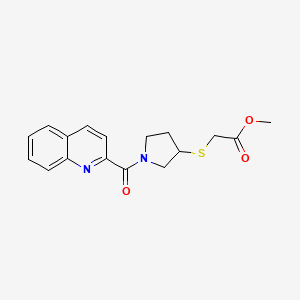
Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Quinoline and its analogues can be synthesized through various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and quinoline derivatives are diverse and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure and functional groups. Pyrrolidine and quinoline derivatives can exhibit a wide range of properties .Scientific Research Applications
- Background : Quinolin-2(1H)-ones are essential compounds found in natural products and pharmacologically relevant molecules .
- Application : Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate serves as a precursor for quinolin-2(1H)-ones synthesis. An unconventional photocatalytic approach using quinoline-N-oxides as starting materials has been developed. This method is reagent-free, atom-economical, and environmentally friendly, providing an efficient alternative to conventional synthesis routes .
- Role : Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate contributes to the synthesis of biologically active quinoline derivatives. Researchers have explored its potential as a building block for novel drug candidates .
- Application : Researchers investigate the modification of quinoline scaffolds, including Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate, to design new pharmaceutical agents. These compounds may exhibit antiviral, anticancer, or anti-inflammatory properties .
- Role : Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate contributes to atom-efficient, environmentally friendly syntheses. Researchers explore its use in sustainable methodologies .
Photocatalysis and Quinolin-2(1H)-ones Synthesis
Biologically Active Compounds
Medicinal Chemistry
Green Chemistry and Sustainable Processes
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[1-(quinoline-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-16(20)11-23-13-8-9-19(10-13)17(21)15-7-6-12-4-2-3-5-14(12)18-15/h2-7,13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLRYHMLYSSVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2994129.png)

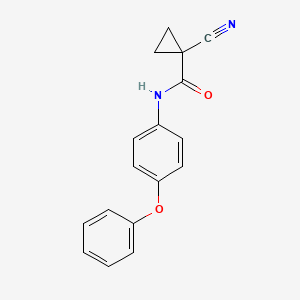
![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2994136.png)
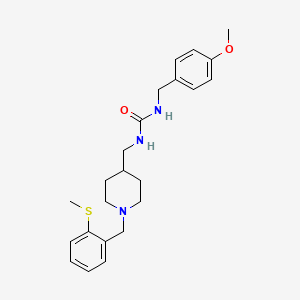
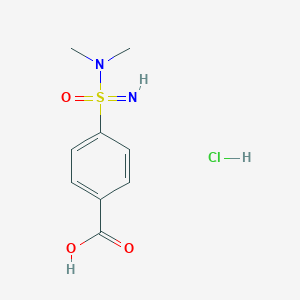
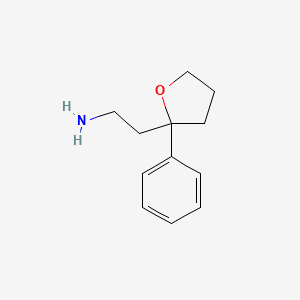

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)

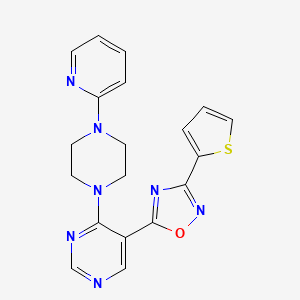
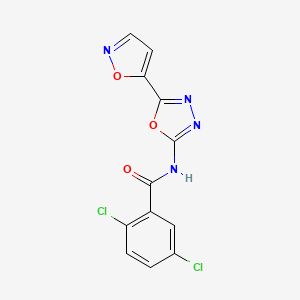
![Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2994150.png)
